Oxetane-3-carbonitrile

Description

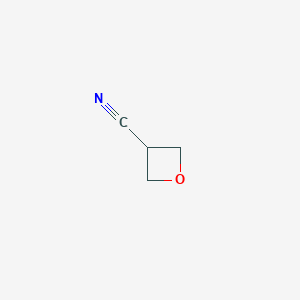

Structure

3D Structure

Properties

IUPAC Name |

oxetane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c5-1-4-2-6-3-4/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDVPPINZKNVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856583 | |

| Record name | Oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-16-3 | |

| Record name | 3-Oxetanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Oxetane-3-carbonitrile: Structure, Properties, and Applications in Modern Drug Discovery

For Immediate Release

A comprehensive technical guide on oxetane-3-carbonitrile has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the core chemical properties, structural nuances, and burgeoning applications of this unique heterocyclic building block. As the pharmaceutical industry continues to explore novel chemical space, strained ring systems like oxetanes are gaining prominence for their ability to impart favorable physicochemical properties to drug candidates.

Introduction: The Rising Profile of this compound in Medicinal Chemistry

This compound, a four-membered heterocyclic compound featuring a nitrile group at the 3-position, is emerging as a valuable scaffold in medicinal chemistry. The inherent ring strain of the oxetane moiety, approximately 25.5 kcal/mol, and the electron-withdrawing nature of the nitrile group bestow upon this molecule a unique combination of reactivity and physicochemical properties.[1][2] In the quest for drug candidates with improved solubility, metabolic stability, and target engagement, the incorporation of small, polar, and three-dimensional fragments is a key strategy. This compound serves as an attractive building block in this context, offering a compact framework with a hydrogen bond acceptor and a versatile chemical handle for further functionalization.

The oxetane ring can act as a bioisosteric replacement for commonly used functional groups such as gem-dimethyl or carbonyl groups.[1][3][4] This substitution can lead to significant improvements in aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[3][4] The nitrile group, a versatile functional group, can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, further expanding the synthetic utility of this compound in the generation of diverse compound libraries.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is paramount for its effective utilization in synthesis and drug design.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₅NO | [5] |

| Molecular Weight | 83.09 g/mol | [5] |

| Predicted Boiling Point | 193.8 ± 33.0 °C | [3] |

| Appearance | Colorless to light yellow liquid | |

| Storage | Store in a cool, dry place. |

Structural Characteristics

The structure of this compound is characterized by a nearly planar four-membered ring, a consequence of the balance between angle strain and torsional strain. The C-O-C bond angle in the oxetane ring is approximately 90.2°, while the C-C-C bond angle is around 84.8°.[2] The carbon-oxygen bond lengths are typically 1.46 Å, and the carbon-carbon bond lengths are 1.53 Å.[2] The introduction of the nitrile group at the 3-position influences the electron distribution within the ring, though the overall puckered conformation is maintained.

graph Oxetane_3_carbonitrile_Structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

C1 [label="C", pos="0,1!", fontcolor="#202124"];

O [label="O", pos="1.5,0!", fontcolor="#EA4335"];

C2 [label="C", pos="0,-1!", fontcolor="#202124"];

C3 [label="C", pos="-1.5,0!", fontcolor="#202124"];

C4 [label="C", pos="-3,0!", fontcolor="#202124"];

N [label="N", pos="-4.5,0!", fontcolor="#4285F4"];

C1 -- O [len=1.5];

O -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C1 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- N [style=filled, len=1.5, penwidth=3];

}

Proposed synthesis of this compound from oxetan-3-ol.

Experimental Protocol (Hypothetical):

-

Mesylation of Oxetan-3-ol: To a solution of oxetan-3-ol in a suitable solvent such as dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature. Monitor the reaction by thin-layer chromatography. Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the oxetane-3-yl methanesulfonate.

[6]2. Cyanation: Dissolve the crude oxetane-3-yl methanesulfonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a cyanide salt, such as sodium cyanide or potassium cyanide, and heat the reaction mixture. The progress of the reaction can be monitored by gas chromatography or liquid chromatography. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound can then be purified by distillation or column chromatography.

Causality Behind Experimental Choices:

-

The choice of methanesulfonyl chloride is to convert the poorly leaving hydroxyl group into a good leaving group (mesylate).

-

Triethylamine is used as a base to neutralize the HCl generated during the mesylation reaction.

-

A polar aprotic solvent like DMF or DMSO is chosen for the nucleophilic substitution step to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

-

Heating is often required to drive the SN2 reaction to completion.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the chemistry of the nitrile group and the strained oxetane ring.

Reactions of the Nitrile Group

The nitrile functionality is a versatile precursor for a wide range of chemical transformations.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford oxetane-3-carboxylic acid or oxetane-3-carboxamide, respectively. These derivatives are valuable building blocks for further elaboration.

[6]* Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields 3-(aminomethyl)oxetane, introducing a primary amine for further functionalization.

-

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. [7][8]Tetrazoles are important carboxylic acid bioisosteres in medicinal chemistry.

[7]

Key reactions of the nitrile group in this compound.

Ring-Opening Reactions of the Oxetane Moiety

The strained oxetane ring is susceptible to ring-opening reactions under acidic conditions or with strong nucleophiles. This reactivity can be exploited for the synthesis of more complex molecules. However, it also represents a potential liability in terms of chemical stability under certain physiological or formulation conditions. The stability of the oxetane ring is generally greater than that of an epoxide but less than that of a tetrahydrofuran ring.

Applications in Drug Discovery and Development

The unique properties of the oxetane motif make it a valuable tool for medicinal chemists to fine-tune the properties of drug candidates. The incorporation of an oxetane ring can lead to:

-

Improved Aqueous Solubility: The polar nature of the oxetane oxygen can enhance the solubility of a molecule, which is often a critical parameter for oral bioavailability.

[4]* Increased Metabolic Stability: Replacement of metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, with an oxetane ring can block sites of metabolism and improve the pharmacokinetic profile of a drug.

[1][4]* Modulation of Lipophilicity: The introduction of an oxetane can reduce the lipophilicity of a molecule compared to its gem-dimethyl analogue, which can be beneficial for reducing off-target effects and improving the overall drug-like properties.

[4]* Enhanced Three-Dimensionality: The non-planar, puckered structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target binding and selectivity.

While specific examples of drug candidates containing the this compound moiety are not widely reported in publicly available literature, its use as a versatile building block can be inferred from the broader application of oxetanes in drug discovery. For instance, the oxetane moiety has been incorporated into inhibitors of various targets, including kinases and enzymes. [9][10]The nitrile group of this compound provides a convenient handle to introduce a wide range of functionalities, making it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Working in a well-ventilated area, preferably in a chemical fume hood.

[11]* Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

[11]* Avoiding contact with skin and eyes.

[11]* Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising and versatile building block for modern drug discovery. Its unique combination of a strained, polar oxetane ring and a synthetically malleable nitrile group offers medicinal chemists a valuable tool to optimize the physicochemical and pharmacological properties of drug candidates. As the demand for novel chemical entities with improved drug-like properties continues to grow, the strategic application of small, functionalized heterocyclic scaffolds like this compound is expected to play an increasingly important role in the development of new therapeutics. Further research into the synthesis, reactivity, and application of this intriguing molecule will undoubtedly unlock its full potential in the field of medicinal chemistry.

References

-

Litskan, E., Semenchenko, O., Lynnyk, S., Granat, D., Vashchenko, B., Hoida, A., Tolmachova, D., Leha, D., Grygorenko, O., Volochnyuk, D., & Ryabukhin, S. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2012). Application of Bioisosteres in Drug Design. CHIMIA International Journal for Chemistry, 66(5), 344-348.

- BenchChem. (2025).

- Google Patents. (2006). Process for the synthesis of tetrazoles.

- Google Patents. (1998). Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.

- Modi, A. D., & Patel, C. N. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(4), 807-810.

-

NIH. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. [Link]

- Science of Synthesis. (2017). Oxetanes and Oxetan-3-ones. Thieme.

- Sutton, S. C., Wei, L., & Johnson, J. S. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Letters, 18(15), 3738-3741.

-

NIH. (2019). Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]

-

NIH. (2021). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central. [Link]

-

ResearchGate. (2013). 1H NMR spectra (CDCl3) of oxetane and POx (Table II, Run 1). [Link]

- BenchChem. (2025). 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. BenchChem.

- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867-11925.

-

NIH. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed Central. [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 100 mg. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. [Link]

-

ResearchGate. (2022). The high resolution FTIR-spectrum of oxetane. [Link]

-

Atlantis Press. (2017). Study on Synthesis Of Oxetan-3-ol. [Link]

-

PubMed. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

-

ResearchGate. (2015). (PDF) Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. [Link]

-

NIH. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

-

Modgraph. (n.d.). Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. [Link]

-

University of Calgary. (n.d.). Interpretation of mass spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). OXETANE-C - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 100 mg. [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Oxetane-3-carbonitrile CAS number 1420800-16-3

An In-Depth Technical Guide to Oxetane-3-carbonitrile (CAS 1420800-16-3): A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1420800-16-3), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The oxetane ring has emerged as a highly valuable motif in modern drug design, prized for its ability to confer desirable physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2][3] This guide delves into the physicochemical and spectroscopic characteristics of this compound, explores its synthesis and core reactivity, and presents its strategic applications in lead optimization. Detailed experimental protocols and safety guidelines are provided to equip scientists with the practical knowledge required to effectively utilize this versatile compound in their research endeavors.

The Strategic Value of the Oxetane Motif in Medicinal Chemistry

The landscape of drug discovery is continually evolving, with an increasing focus on molecules that possess greater three-dimensionality and occupy novel chemical space. In this context, small, strained rings have garnered significant interest, and among them, the oxetane moiety has proven to be exceptionally useful.[1][4]

A Superior Bioisostere:

Historically, medicinal chemists have often used gem-dimethyl groups to block sites of metabolism or carbonyl groups to engage in hydrogen bonding. However, these functionalities can introduce undesirable properties, such as increased lipophilicity or metabolic liability. The oxetane ring serves as an excellent bioisosteric replacement, offering a unique combination of properties:

-

Polarity and Solubility: As a polar cyclic ether, the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for improving bioavailability.[2][3]

-

Metabolic Stability: Unlike a metabolically susceptible methylene group, the oxetane core is robust and resistant to many common metabolic pathways, improving the pharmacokinetic profile of a drug candidate.[2][3]

-

Reduced Lipophilicity: Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lower the molecule's LogP, which is often beneficial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Three-Dimensionality: The puckered, non-planar structure of the oxetane ring imparts three-dimensionality to otherwise "flat" molecules. This can lead to improved target selectivity and potency by enabling more specific interactions within a protein's binding pocket.[1][4]

This compound is a premier example of a functionalized building block that allows for the seamless introduction of this valuable motif. Its nitrile group serves as a versatile chemical handle, enabling a wide range of subsequent chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is essential for its effective use.

Core Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1420800-16-3 | [5][6][7] |

| Molecular Formula | C₄H₅NO | [5][6][8] |

| Molecular Weight | 83.09 g/mol | [5][6][8] |

| SMILES | N#CC1COC1 | [6][9] |

| Purity | Typically ≥95-97% | [5][6] |

| Storage | Store at 2-8°C or frozen (-20°C), sealed under dry conditions. | [6][9] |

Spectroscopic Analysis (Predicted)

While specific spectra should be run on each batch, the expected spectroscopic features based on the molecule's structure are as follows:

-

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be complex due to the puckered ring system. One would anticipate signals for the two diastereotopic methylene protons (C2/C4) appearing as multiplets, likely in the δ 4.6-5.0 ppm range, characteristic of protons adjacent to the ring oxygen.[10] The methine proton (C3) would appear as a multiplet further upfield, likely around δ 3.5-4.0 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should show three distinct signals. The methylene carbons (C2/C4) would be found in the δ 70-80 ppm region. The methine carbon (C3) would be significantly shielded, appearing around δ 25-35 ppm. The nitrile carbon (C≡N) would be observed in the characteristic downfield region of δ 115-120 ppm.

-

IR Spectroscopy (ATR): The infrared spectrum will be dominated by a sharp, strong absorbance band for the nitrile (C≡N) stretch, typically found around 2240-2260 cm⁻¹. A strong C-O-C stretching band for the cyclic ether should also be prominent, likely in the 950-1100 cm⁻¹ region.

-

Mass Spectrometry (EI): The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 83.

Synthesis and Chemical Reactivity

General Synthetic Strategies for the Oxetane Core

The construction of the strained four-membered oxetane ring requires specific synthetic strategies. The most common and effective methods include:

-

Williamson Ether Synthesis: An intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other is a classic and reliable method.[11]

-

Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can directly form the oxetane ring, though its regioselectivity can be a challenge.[11]

-

Ring Expansion/Contraction: Less commonly, ring expansion of epoxides or ring contraction of five-membered rings like substituted tetrahydrofurans can be employed.[11][12]

A plausible synthetic workflow for this compound could start from a readily available precursor like 3-hydroxyoxetane, followed by conversion of the hydroxyl group to a good leaving group and subsequent nucleophilic substitution with a cyanide source.

Caption: Key transformations of the this compound nitrile group.

Applications in Drug Discovery Workflows

This compound is rarely the final bioactive molecule; instead, it is a strategic component used to build more complex drug candidates. Its derivatives, particularly the amine and carboxylic acid, are incorporated to fine-tune the properties of a lead compound.

A Representative Lead Optimization Workflow

Consider a scenario where a lead compound suffers from poor solubility and rapid metabolism. A medicinal chemist might replace a gem-dimethyl group with an oxetane-containing fragment derived from this compound to address these liabilities.

Caption: Strategic use of this compound in a drug discovery workflow.

Experimental Protocols

The following protocols are representative methodologies for the key transformations of this compound.

Protocol 1: Reduction of this compound to 3-(Aminomethyl)oxetane

-

Rationale: This protocol uses Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of cleanly converting the nitrile to a primary amine. The reaction is conducted under anhydrous conditions to prevent quenching of the highly reactive hydride reagent.

-

Methodology:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quench: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely neutralizing the reagent and precipitating aluminum salts.

-

Isolation: Stir the resulting granular white precipitate for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by distillation or column chromatography on silica gel (using a gradient of dichloromethane/methanol with triethylamine) to yield the pure 3-(aminomethyl)oxetane.

-

Protocol 2: HATU-Mediated Amide Coupling

-

Rationale: This protocol couples the newly synthesized amine with a carboxylic acid to form a stable amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger.

-

Methodology:

-

Setup: To a solution of the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM), add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Addition: Add a solution of 3-(aminomethyl)oxetane (1.05 equivalents) in the same solvent to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the formation of the product by LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by preparative HPLC to obtain the final compound.

-

Safety, Handling, and Storage

This compound is a toxic compound and must be handled with appropriate precautions. [13]

| Hazard Statement | Description | GHS Pictogram |

|---|

| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | ☠️ |

-

Personal Protective Equipment (PPE):

-

Wear tightly fitting safety goggles with side-shields. [13] * Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. [13][14] * Wear a lab coat and, if necessary, additional impervious clothing. [13][14] * All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation. [13][15]

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate emergency medical help. [13] * Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate emergency medical help. [13] * Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor. [13] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help. [13]

-

-

Handling and Storage:

Conclusion and Future Outlook

This compound represents more than just another chemical reagent; it is an enabling tool in the modern medicinal chemist's arsenal. Its value lies in providing a straightforward route to incorporate the highly desirable oxetane scaffold, allowing for the systematic and rational optimization of drug candidates. By leveraging its unique ability to modulate key physicochemical properties, scientists can overcome common challenges in drug development, such as poor solubility and metabolic instability. As the demand for more sophisticated and property-optimized therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly critical role in the discovery of next-generation medicines.

References

- 3-Oxetanecarbonitrile - Safety Data Sheet - ChemicalBook. (2025).

- This compound, min 97%, 100 mg - CP Lab Safety. (n.d.).

- 1420800-16-3 | this compound | Aliphatic Cyclic Hydrocarbons - Ambeed.com. (n.d.).

- 3-Oxetanecarbonitrile | CAS#:1420800-16-3 | Chemsrc. (2025).

- 1420800-16-3 | MFCD21848216 | C4H5NO - Key Organics. (n.d.).

- 1420800-16-3 | this compound - ChemScene. (n.d.).

- CAS NO. 1420800-16-3 | this compound | Catalog BD-A657972 | Arctom | Products. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023).

- Oxetane - CymitQuimica. (2023).

- 1420800-16-3|this compound|BLD Pharm. (n.d.).

-

Stepan, A. F., et al. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

Jahad, N., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. Available at: [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(26), 4513-4516. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link]

- Chemical Space Exploration of Oxetanes - MDPI. (2020).

- This compound;CAS No.:1420800-16-3 - ChemShuttle. (n.d.).

- This compound | 1420800-16-3 - Sigma-Aldrich. (n.d.).

-

Hylsová, M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-

Kapustka, A., & Drelich, P. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available at: [Link]

-

Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters. Available at: [Link]

-

Hylsová, M., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. Available at: [Link]

- 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). - ResearchGate. (n.d.).

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Oxetanecarbonitrile | CAS#:1420800-16-3 | Chemsrc [chemsrc.com]

- 7. arctomsci.com [arctomsci.com]

- 8. chemscene.com [chemscene.com]

- 9. 1420800-16-3|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.be [fishersci.be]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. 1420800-16-3 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

A Technical Guide to the Physical Properties of 3-Cyanooxetane

Foreword: Navigating the Landscape of a Novel Building Block

Molecular Structure and Synthesis

The foundational step in characterizing any compound is understanding its structure and a reliable method for its synthesis.

Predicted Molecular Properties

The molecular formula of 3-cyanooxetane is C₄H₅NO, with a predicted monoisotopic mass of 83.0371 g/mol . The presence of the strained oxetane ring and the polar nitrile group are expected to impart distinct chemical reactivity and physical characteristics.

Synthetic Approach: A Plausible Pathway

While a definitive, optimized synthesis for 3-cyanooxetane is not widely published, a plausible and efficient route can be extrapolated from established methodologies for oxetane synthesis.[3] A common strategy involves the intramolecular cyclization of a suitably functionalized precursor.

Diagram of a Plausible Synthetic Workflow for 3-Cyanooxetane

Caption: A proposed synthetic route to 3-cyanooxetane.

Experimental Protocol: Synthesis of 3-Cyanooxetane

-

Tosylation of 3-Chloro-1-propanol: To a stirred solution of 3-chloro-1-propanol in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-chloropropyl tosylate.

-

Cyanation: Dissolve the crude 3-chloropropyl tosylate in dimethyl sulfoxide (DMSO) and add sodium cyanide. Heat the mixture to 60 °C and stir for 24 hours. Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 4-chlorobutyronitrile.

-

Intramolecular Cyclization: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-chlorobutyronitrile in THF dropwise. Allow the reaction to stir at room temperature for 12 hours. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. The combined organic extracts are dried and concentrated. The crude product is then purified by vacuum distillation or column chromatography to afford 3-cyanooxetane.

Predicted Physical Properties

In the absence of experimental data, the following physical properties are predicted based on the analysis of structurally similar compounds and computational modeling.[4][5][6]

| Property | Predicted Value | Method of Prediction / Comparison Compound |

| Molecular Weight | 83.08 g/mol | Calculated |

| Boiling Point | 150 - 170 °C | Based on 3-iodooxetane (166 °C) and other substituted oxetanes.[7] |

| Melting Point | Not Applicable | Expected to be a liquid at room temperature. |

| Density | ~1.1 g/mL | Based on the density of related oxetane derivatives. |

| Refractive Index | ~1.43 - 1.45 | Estimated from values of other small cyclic ethers and nitriles. |

| Solubility | Miscible in water and common organic solvents | The polar oxetane ring and nitrile group are expected to confer good solubility.[1][2] |

Spectroscopic Characterization

The structural elucidation of 3-cyanooxetane would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.9 - 5.1 | Triplet (t) | 2H | -CH₂-O- (α-protons) |

| ~4.6 - 4.8 | Triplet (t) | 2H | -CH₂-CH(CN)- (α-protons) |

| ~3.8 - 4.0 | Quintet (quin) | 1H | -CH(CN)- (β-proton) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~118 - 122 | -C≡N |

| ~70 - 75 | -CH₂-O- |

| ~25 - 30 | -CH(CN)- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 3-cyanooxetane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required for adequate signal-to-noise.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 - 2230 | C≡N stretch (nitrile) |

| ~1150 - 1050 | C-O-C stretch (cyclic ether) |

| ~2960 - 2850 | C-H stretch (alkane) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As 3-cyanooxetane is expected to be a liquid, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) method by placing a drop of the neat liquid on the ATR crystal. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺•): A peak at m/z = 83, corresponding to the molecular weight of 3-cyanooxetane.

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of HCN (m/z = 56), and cleavage of the oxetane ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of 3-cyanooxetane in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 10 to 150 to detect the molecular ion and key fragment ions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-cyanooxetane is not widely available, general precautions for handling nitriles and cyclic ethers should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][8][9][10]

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1][8] Nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][9]

Conclusion

3-Cyanooxetane represents a molecule of significant interest for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its core physical properties. The detailed experimental protocols offer a clear framework for researchers to empirically validate and expand upon the data presented here. As research into this and other novel oxetane derivatives continues, a more complete and experimentally verified understanding of their physicochemical landscape will undoubtedly emerge, paving the way for their rational application in the development of next-generation technologies and therapeutics.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors [PeerJ] [peerj.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. CAS 1050611-00-1: Ethyl (3-cyano-3-oxetanyl)acetate [cymitquimica.com]

An In-Depth Technical Guide to Oxetane-3-carbonitrile: A Versatile Building Block in Modern Drug Discovery

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. Historically, medicinal chemists often favored flat, aromatic structures. However, the field has increasingly recognized the value of three-dimensional scaffolds that can better explore the complex topologies of biological targets. Among these, small, strained heterocyclic systems have emerged as powerful tools. The oxetane ring, a four-membered ether, has garnered significant attention for its unique combination of properties: it is a small, polar, and metabolically robust motif that can serve as a valuable bioisostere for more common functional groups.[1][2]

This guide focuses on a key derivative, Oxetane-3-carbonitrile . We will delve into its fundamental properties, plausible synthetic strategies, and its strategic application in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantages of this intriguing building block.

Core Molecular and Physicochemical Properties

This compound is a simple yet potent building block. Its core attributes are summarized below. It is critical to note that while some properties can be accurately calculated, extensive experimental data for this specific compound is not widely available in peer-reviewed literature, a common challenge with niche but highly valuable reagents.[3]

| Property | Value | Source & Notes |

| Molecular Formula | C₄H₅NO | [4] |

| Molecular Weight | 83.09 g/mol | [4] |

| CAS Number | 1420800-16-3 | [4] |

| Appearance | Not available in literature | Supplier data typically available upon request |

| Boiling Point | 193.8 ± 33.0 °C (at 760 mmHg) | Predicted value. Experimental data not available.[5] |

| Melting Point | Not available in literature | [3] |

| SMILES | N#CC1COC1 | |

| Storage Conditions | Store in freezer, under -20°C, sealed in dry | Recommended for long-term stability.[5] |

Structural Representation

The structure of this compound is defined by the strained four-membered ring and the functional nitrile group at the 3-position.

Caption: Chemical structure of this compound.

Synthesis Strategies: Accessing the 3-Cyano Oxetane Scaffold

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in publicly accessible literature, its preparation can be logically inferred from established methodologies for the synthesis and functionalization of oxetanes.[6][7] The most common and versatile starting material for 3-substituted oxetanes is oxetan-3-one, which is commercially available.[8]

A plausible and efficient route to this compound would likely involve a two-step process starting from a more accessible precursor like oxetane-3-methanol or the corresponding oxetane-3-carboxamide. The rationale for these pathways is the avoidance of harsh acidic or strongly nucleophilic conditions that could lead to the ring-opening of the strained oxetane core.[9]

Plausible Synthetic Workflow

The conversion of a primary alcohol or amide to a nitrile is a standard transformation in organic synthesis. Below is a conceptual workflow illustrating a likely synthetic approach.

Caption: Plausible synthetic routes to this compound.

Causality in Synthetic Design:

-

Route A (From Alcohol): This route first involves the oxidation of the primary alcohol, Oxetane-3-methanol, to the corresponding aldehyde. This step requires mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) to prevent over-oxidation or degradation of the oxetane ring.[10] The subsequent conversion of the aldehyde to the nitrile can be achieved through various methods, such as the formation of an oxime followed by dehydration. This multi-step process offers reliable control over the transformations.

-

Route B (From Amide): This is a more direct approach. The dehydration of a primary amide to a nitrile is a classic and high-yielding reaction. Reagents like phosphorus pentoxide, trifluoroacetic anhydride, or the Appel reaction conditions (triphenylphosphine and carbon tetrachloride) are effective. The choice of reagent would be critical to ensure compatibility with the oxetane ring, favoring neutral or mildly basic conditions.

Application in Drug Discovery: A Modern Bioisostere

The true value of this compound lies in the properties conferred by the 3-substituted oxetane motif. In drug design, small structural changes can have profound impacts on a molecule's behavior. The oxetane ring is a prime example of a "magic" fragment that can resolve common liabilities in drug candidates.[1][2]

Key Advantages of the Oxetane Motif:

-

Improved Aqueous Solubility: The polar ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule. This is a crucial parameter for oral bioavailability.[2]

-

Metabolic Stability: The oxetane ring can be used to replace metabolically labile groups, such as gem-dimethyl groups. The C-H bonds of the oxetane are generally more resistant to oxidative metabolism by cytochrome P450 enzymes, leading to improved half-life and a better pharmacokinetic profile.[11]

-

Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug candidate failure, the oxetane offers a way to add steric bulk and three-dimensionality without a significant penalty in lipophilicity (LogP/LogD).[2]

-

Modulation of Basicity (pKa): The oxetane ring is electron-withdrawing. When placed near a basic nitrogen atom (e.g., in an amine), it can lower the pKa. This can be a highly effective strategy to fine-tune the ionization state of a molecule at physiological pH, impacting properties like cell permeability and off-target activity (e.g., hERG inhibition).[12]

The nitrile group in this compound adds further utility, serving as a versatile chemical handle for further synthetic elaboration or as a polar, hydrogen bond-accepting feature in its own right.

Illustrative Workflow: Incorporating the Oxetane Motif

The following protocol outlines a general procedure for using a 3-substituted oxetane as a building block in a typical medicinal chemistry workflow, such as in the synthesis of kinase inhibitors or other targeted therapies.

Caption: Workflow for bioisosteric replacement with an oxetane.

Experimental Protocol: Synthesis of an Oxetane-Containing Amide (General Example)

This protocol describes a representative amide coupling reaction, a common step in drug synthesis, using a hypothetical oxetane-containing amine.

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid starting material (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: To the activated acid mixture, add a solution of the oxetane-containing amine (e.g., 3-(aminomethyl)oxetane, 1.05 eq) dissolved in a minimal amount of the reaction solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane-containing amide. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Characterization

While specific spectral data for this compound is not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on the chemical structure.

-

¹H NMR: The spectrum would be expected to show signals for the three distinct proton environments on the oxetane ring. The two methylene groups adjacent to the oxygen (at C2 and C4) would likely appear as triplets in the 4.5-5.0 ppm range. The single proton at C3 would be a multiplet, shifted downfield by the electron-withdrawing nitrile group, likely in the 3.5-4.0 ppm range.

-

¹³C NMR: The spectrum would show four distinct signals. The nitrile carbon would appear in the characteristic region around 115-120 ppm. The two methylene carbons (C2 and C4) would be found in the 70-80 ppm range, typical for carbons adjacent to an ether oxygen. The methine carbon (C3) would be at a lower field, likely around 30-40 ppm.

Safety and Handling

This compound is classified as a toxic substance.[5]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of vapor and contact with skin and eyes.

Conclusion

This compound represents a valuable and modern building block for medicinal chemists. Its utility stems from the advantageous properties of the 3-substituted oxetane ring, which can impart improved solubility, metabolic stability, and three-dimensionality to drug candidates. While detailed synthetic and analytical data for this specific compound remain somewhat niche, its preparation is feasible through established synthetic transformations. As the demand for novel, sp³-rich scaffolds continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

-

de la Torre, J. C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

CP Lab Safety. This compound, min 97%, 100 mg. [Link]

-

MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters. [Link]

-

ResearchGate. 1H NMR spectra (CDCl3) of oxetane and POx. [Link]

-

Li, S. & Xu, J. (2016). Synthesis of Oxetanes. Progress in Chemistry. [Link]

-

Voievoda, N., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

-

Zahan, M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

-

O'Neill, M. J. (Ed.). (2023). Applications of oxetanes in drug discovery and medicinal chemistry. OUCI. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

- Google Patents. CN111925344A - Synthetic method of 3-oxetanone.

-

Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. This compound [srdpharma.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1420800-16-3|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Applications of oxetanes in drug discovery and medicinal chemistry [ouci.dntb.gov.ua]

- 12. WO2013032797A2 - Oxetane 3,3-dicarboxamide compounds and methods of making and using same - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Oxetane-3-carbonitrile

This guide provides an in-depth analysis of the spectroscopic data for Oxetane-3-carbonitrile (CAS 1420800-16-3), a valuable building block in medicinal and synthetic chemistry. The unique structural properties of the oxetane ring, a four-membered cyclic ether, impart significant influence on the physicochemical properties of molecules, such as aqueous solubility and metabolic stability.[1] The incorporation of a nitrile group at the 3-position introduces a key functional handle for further synthetic transformations. Accurate spectroscopic characterization is therefore paramount for researchers and drug development professionals working with this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique set of spectroscopic features. The strained four-membered ring and the presence of an electronegative oxygen atom and a nitrile group create distinct electronic environments for the constituent atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule. The protons on the carbons adjacent to the oxygen atom (C2 and C4) are expected to be the most deshielded, appearing at a higher chemical shift. The proton at the C3 position, being adjacent to the electron-withdrawing nitrile group, will also be shifted downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | m | 4H | H₂/H₄ |

| ~3.8 - 4.0 | m | 1H | H₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the TMS standard.

Caption: Expected ¹H NMR correlations for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Three distinct signals are expected for the three unique carbon environments in this compound. The carbons bonded to the oxygen (C2 and C4) will be deshielded, as will the carbon of the nitrile group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~118 | C≡N |

| ~70-75 | C₂/C₄ |

| ~25-30 | C₃ |

Note: These are predicted chemical shifts based on known values for similar structures.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be the C≡N stretch of the nitrile group and the C-O-C stretching of the oxetane ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretching |

| ~2250 | Medium-Strong | C≡N stretching |

| ~980 | Strong | C-O-C stretching (ring) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or from a solution in a suitable solvent (e.g., CCl₄) in an IR cell.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty instrument or the solvent. Then, acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Assignment |

| 83 | [M]⁺ (Molecular ion) |

| 55 | [M - CO]⁺ or [C₃H₅N]⁺ |

| 54 | [M - CHO]⁺ or [C₃H₄N]⁺ |

| 28 | [C₂H₄]⁺ or [CO]⁺ |

Note: The fragmentation pattern can be complex and may vary depending on the ionization method used.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(21), 7647-7657.

- Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug design.

- Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry. Chemistry - A European Journal, 20(45), 14384-14397.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. Available from: [Link]

Sources

The Oxetane Motif: A Technical Guide to Harnessing Ring Strain for Chemical Innovation

Abstract

The oxetane ring, a four-membered cyclic ether, represents a fascinating nexus of chemical stability and latent reactivity. Once considered a synthetic curiosity, it has emerged as a privileged structural motif in modern medicinal chemistry and materials science. Its utility stems from the significant inherent ring strain, estimated at approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of cyclobutane and only slightly less than that of an epoxide (oxirane). This stored energy does not render the ring indiscriminately unstable; rather, it provides a powerful thermodynamic driving force for controlled, selective ring-opening reactions when appropriately activated. This guide offers an in-depth exploration of the fundamental principles governing oxetane chemistry, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to strategically employ this versatile building block. We will dissect the nature of its ring strain, detail the mechanisms of its characteristic reactions, and provide actionable protocols for its synthesis and manipulation.

The Energetic Landscape: Quantifying Oxetane Ring Strain

The reactivity of a cyclic molecule is intrinsically linked to its ring strain, which is a composite of angle strain, torsional (eclipsing) strain, and transannular strain. In oxetane, the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5° is the primary contributor. X-ray crystallographic studies have determined the bond angles in unsubstituted oxetane to be approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C). While cyclobutane puckers significantly (puckering angle of ~30°) to alleviate some torsional strain, oxetane is nearly planar, with a small puckering angle of about 8.7°. This planarity is attributed to the replacement of a methylene unit with an oxygen atom, which reduces the number of eclipsing hydrogen-hydrogen interactions.

The true measure of this strain is its stored potential energy, which can be released in chemical reactions. A quantitative comparison with other common cyclic ethers provides a clear perspective on its unique energetic position.

| Cyclic Compound | Ring Size | Ring Strain Energy (kcal/mol) | Key Structural Features |

| Oxirane (Epoxide) | 3 | ~27 | Highly strained, planar |

| Oxetane | 4 | ~25.5 | High strain, nearly planar |

| Cyclobutane | 4 | ~26.5 | High strain, puckered |

| Tetrahydrofuran (THF) | 5 | ~5.6 | Low strain, flexible envelope/twist conformations |

| Tetrahydropyran (THP) | 6 | ~1.5 | Very low strain, stable chair conformation |

| Table 1: Comparative Ring Strain Energies of Oxetane and Other Cyclic Compounds. |

This table highlights that oxetane possesses substantial ring strain, making it a thermodynamically favorable substrate for ring-opening reactions, yet it is generally more stable and easier to handle than the highly reactive epoxides. This balance is the cornerstone of its synthetic utility.

Reactivity and Mechanistic Pathways: The Art of Controlled Ring-Opening

The release of ring strain is the thermodynamic driving force for the majority of oxetane reactions. However, this process is not spontaneous and requires activation, typically by electrophiles that interact with the Lewis basic oxygen atom. This activation polarizes the C-O bonds, rendering the ring carbons susceptible to nucleophilic attack.

Acid-Catalyzed Ring-Opening

The most common and synthetically powerful class of oxetane reactions involves activation by Brønsted or Lewis acids. The mechanism proceeds through the formation of a highly reactive oxonium ion intermediate.

Caption: General mechanism for acid-catalyzed oxetane ring-opening.

The regioselectivity of the nucleophilic attack is a critical consideration for substituted oxetanes. The reaction can proceed through a continuum of mechanisms ranging from pure SN2 to SN1, depending on the substitution pattern and reaction conditions.

-

For 2-substituted oxetanes: Nucleophilic attack generally occurs at the less sterically hindered C4 position in an SN2-like fashion.

-

For 2,2-disubstituted oxetanes: The reaction pathway shifts towards an SN1-like mechanism. The Lewis acid promotes the formation of a tertiary carbocation at the C2 position, which is stabilized by the substituents. The nucleophile then attacks this carbocationic center. This regioselectivity is synthetically valuable for constructing quaternary centers.

Cationic Ring-Opening Polymerization (CROP)

Under strongly acidic conditions and in the presence of a suitable initiator, oxetanes can undergo cationic ring-opening polymerization (CROP). The process is initiated by the formation of an oxonium ion, which is then attacked by the oxygen atom of another oxetane monomer. This chain propagation continues, driven by the release of ring strain, to form polyethers. The polymerization can proceed via two primary competitive mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. The balance between these pathways influences the structure and degree of branching in the final polymer.

The Paternò-Büchi Reaction: A Photochemical Route

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound (in an excited state) and an alkene (in its ground state) to form an oxetane. This reaction provides a direct and often stereoselective route to highly substituted oxetane rings that can be difficult to access through other methods. The mechanism typically involves the formation of a diradical intermediate from the triplet excited state of the carbonyl compound. The regioselectivity is governed by the stability of this diradical intermediate.

Strategic Synthesis of the Oxetane Core

The construction of the oxetane ring is a pivotal step in harnessing its chemical potential. Several reliable strategies have been developed, each with its own advantages and substrate scope.

Intramolecular Cyclization (Williamson Ether Synthesis)

The most classical and widely used method for synthesizing oxetanes is the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one terminus and a hydroxyl group at the other. The reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide that subsequently displaces the leaving group in an intramolecular SN2 reaction.

Caption: Oxetane synthesis via intramolecular Williamson etherification.

Ring Expansion of Epoxides

The ring expansion of readily available epoxides offers another elegant route to oxetanes. This transformation is typically mediated by sulfur ylides (e.g., dimethylsulfoxonium methylide) in a Corey-Chaykovsky-type reaction. The ylide attacks the epoxide, leading to a ring-opened betaine intermediate which then cyclizes to form the four-membered oxetane ring, expelling dimethyl sulfoxide (DMSO).

The Oxetane Advantage in Drug Discovery

The incorporation of the oxetane motif has become a validated strategy in medicinal chemistry for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

-

As a Bioisostere: Oxetanes serve as effective bioisosteres for gem-dimethyl and carbonyl groups.

-

gem-Dimethyl Replacement: Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility (by factors of 4 to over 4000) and improve metabolic stability by blocking sites of oxidative metabolism.

-

Carbonyl Replacement: The oxetane oxygen can mimic the hydrogen-bond accepting capability of a carbonyl group while offering a more stable, non-planar, sp³-rich scaffold.

-

-

Physicochemical Property Modulation:

-

Solubility: The inherent polarity of the ether linkage significantly enhances aqueous solubility.

-

Lipophilicity (LogP/LogD): Introduction of an oxetane generally reduces lipophilicity, which can be beneficial for reducing off-target toxicity.

-

Metabolic Stability: The oxetane ring itself is generally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.

-

pKa Modulation: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of adjacent amine groups, a useful tactic for mitigating hERG liability and improving cell permeability.

-

Experimental Protocols: From Theory to Practice

A self-validating protocol is the hallmark of sound science. The following methodologies provide detailed, step-by-step instructions for key transformations involving oxetanes.

Protocol 1: Lewis Acid-Catalyzed Regioselective Ring-Opening of a 2-Aryloxetane

Objective: To synthesize a 1,3-diol derivative via the regioselective ring-opening of 2-phenyl-oxetane using a Lewis acid catalyst and water as the nucleophile.

Materials:

-

2-Phenyloxetane

-

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)

-

Dichloromethane (DCM), anhydrous

-

Distilled Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, TLC plates, and silica gel for chromatography.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-phenyloxetane (1.0 eq). Dissolve it in anhydrous DCM (to make a 0.1 M solution).

-

Catalyst Addition: Add Sc(OTf)₃ (0.05 eq, 5 mol%) to the stirring solution.

-

Nucleophile Addition: Add distilled water (1.5 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-phenylpropane-1,3-diol.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

Objective: To prepare 3,3-dimethyloxetane from 2,2-dimethylpropane-1,3-diol.

Materials:

-

2,2-Dimethylpropane-1,3-diol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

-

Monotosylation: Dissolve 2,2-dimethylpropane-1,3-diol (1.0 eq) in anhydrous pyridine at 0 °C (ice bath). Slowly add TsCl (1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir at 0 °C for 4-6 hours, then allow to warm to room temperature and stir overnight.

-

Work-up (Tosylation): Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude monotosylate. Purify by column chromatography if necessary.

-

Cyclization Setup: To a flame-dried flask under argon, add anhydrous THF. Add NaH (1.2 eq) portion-wise at 0 °C.

-

Ring Closure: Dissolve the purified monotosylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

-

Work-up (Cyclization): Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of water. Remove most of the THF by rotary evaporation. Extract the aqueous residue with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and filter. Due to the volatility of the product, purification is best achieved by careful distillation.

-

Characterization: Characterize 3,3-dimethyloxetane by ¹H NMR and ¹³C NMR.

Conclusion: A Future Forged in Four-Membered Rings

The oxetane ring is far more than a simple cyclic ether; it is a precisely engineered chemical tool. Its significant, yet manageable, ring strain provides a reliable thermodynamic driving force for a host of valuable chemical transformations. For the medicinal chemist, it offers a proven method to enhance the drug-like properties of complex molecules. For the synthetic chemist, it is a versatile three-carbon synthon that can be opened with predictable regioselectivity to generate valuable 1,3-difunctionalized products. As synthetic methodologies continue to evolve, providing even greater access to diverse and functionalized oxetane building blocks, the strategic application of this strained ring system is set to accelerate innovation across the chemical sciences. Understanding the fundamental principles of its strain and reactivity is the key to unlocking its full potential.

References